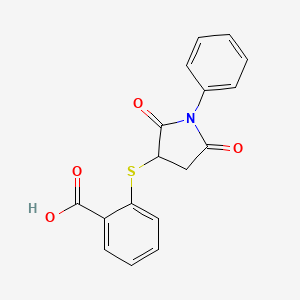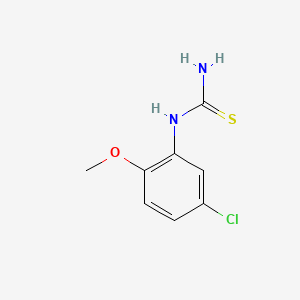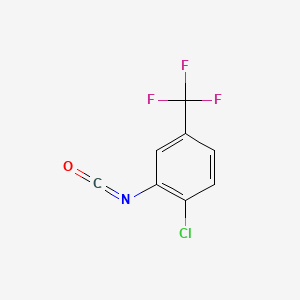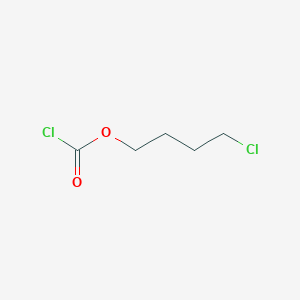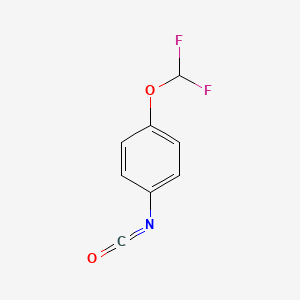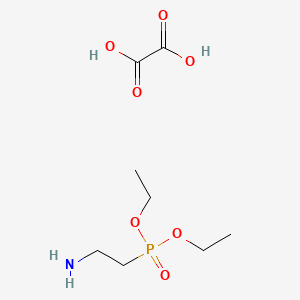
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This typically includes the compound’s systematic name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, stability, and reactivity with other compounds.科学的研究の応用
Fluorescent Sensors for Metal Ions
Research has shown the utility of pyrimidine derivatives as fluorescent sensors for selective recognition of metal ions. For instance, a study demonstrated the use of a related compound for the selective detection of aluminum ions, showcasing its application in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018). This highlights the potential of such compounds in environmental monitoring and biotechnological applications.
Inhibition of DNA Repair Pathways
Another critical application area is in cancer therapy, where mercaptopyrimidine derivatives are investigated as inhibitors of nonhomologous end joining (NHEJ), a DNA repair pathway. By inhibiting DNA Ligase IV, these compounds show promise in targeting cancer cells and enhancing the efficacy of cancer treatments. For example, a study described the synthesis of potent derivatives that exhibit significant improvement in inhibiting end joining and cytotoxicity, potentially offering new avenues for cancer therapeutics (Ray et al., 2022).
Molecular Interactions and Complex Formation
Research into the reactions and complex formation of mercaptopyrimidine with metal compounds sheds light on their chemical behavior and potential applications in materials science. A particular study focused on the reactions with dimetallic compounds, revealing insights into molecular structure and the formation of bidentate ligands (Hong et al., 2002). These findings are crucial for designing new materials and catalysts.
Corrosion Inhibition
Mercaptopyrimidines also serve as effective corrosion inhibitors, a vital application in industrial processes and materials preservation. A study demonstrated their high activity in preventing carbon dioxide corrosion of iron, showcasing their utility in extending the lifespan of metal structures and components (Reznik et al., 2008).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and storage.
将来の方向性
This could involve potential applications of the compound, areas for further research, and unsolved problems.
For a specific compound, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound you’d like information on, feel free to ask!
特性
IUPAC Name |
6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSDTFFQWATLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=O)NC(=S)N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371192 |
Source


|
| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL | |
CAS RN |
90370-38-0 |
Source


|
| Record name | 90370-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)

